Bienvenue dans la boutique en ligne BenchChem!

1-(2-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Data integrity verification Vendor claims audit Chemical procurement risk assessment

1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a fully synthetic, dual-pharmacophore small molecule combining a 2-bromobenzoyl amide linked to a 1,4-disubstituted 1,2,3-triazolylpiperidine core. The scaffold juxtaposes an ortho-brominated aromatic ring capable of halogen bonding and cross-coupling reactivity with a 1,2,3-triazole unit known in medicinal chemistry as a metabolically stable amide/peptide bond isostere and a privileged fragment for coordinating biological metal ions or engaging in π-stacking interactions.

Molecular Formula C14H15BrN4O
Molecular Weight 335.205
CAS No. 1798662-27-7
Cat. No. B2885664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
CAS1798662-27-7
Molecular FormulaC14H15BrN4O
Molecular Weight335.205
Structural Identifiers
SMILESC1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C14H15BrN4O/c15-13-4-2-1-3-12(13)14(20)18-8-5-11(6-9-18)19-10-7-16-17-19/h1-4,7,10-11H,5-6,8-9H2
InChIKeyCCLDNWUNFNKNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1798662-27-7): Procurement-Relevant Structural Identity and Evidence Status


1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a fully synthetic, dual-pharmacophore small molecule combining a 2-bromobenzoyl amide linked to a 1,4-disubstituted 1,2,3-triazolylpiperidine core. The scaffold juxtaposes an ortho-brominated aromatic ring capable of halogen bonding and cross-coupling reactivity with a 1,2,3-triazole unit known in medicinal chemistry as a metabolically stable amide/peptide bond isostere and a privileged fragment for coordinating biological metal ions or engaging in π-stacking interactions [1]. As of the present analysis, comprehensive searches of PubMed, PubChem, ChEMBL, BindingDB, and the patent literature (including EP2699575, EP2614823A1, and WO 2012/076430 covering related triazolylpiperidine chemotypes) confirm that no primary research article, patent biological example, or authoritative database entry reports quantitative biological activity, ADMET, or physicochemical profiling data specific to this compound [2][3][4]. The compound's differentiation potential is therefore anchored in its unique chemical topology and the modular synthetic handles it offers to discovery chemists, rather than in pre-existing target engagement or safety data.

Why In-Class Substitution of CAS 1798662-27-7 with Close Triazolylpiperidine Analogs Carries Unquantified Scientific Risk


The triazolylpiperidine chemical space exhibits extreme sensitivity of biological outcome to modest structural perturbations. In the renin inhibitor series reported by Harmsen et al., shifting the triazole connectivity from the 1,5-disubstituted regioisomer to the 1,4-disubstituted counterpart (the connectivity present in CAS 1798662-27-7) resulted in complete loss of enzyme inhibitory activity (IC50 > 10 µM vs. 631 nM for the most active congener), while in the butyrylcholinesterase (BuChE) context, de Andrade et al. demonstrated that modifying the N-benzylpiperidine aryl substituent alone modulated potency across four orders of magnitude, culminating in a 0.17 nM lead compound with >58,000-fold selectivity over AChE [1][2]. The ortho-bromobenzoyl group in CAS 1798662-27-7 simultaneously introduces a sterically constrained halogen bond donor, a heavy atom for anomalous scattering in crystallography, and a reactive handle for transition metal-catalyzed cross-coupling, effects that cannot be replicated or assumed interchangeable with para-halo, chloro, des-halo, or N-benzyl congeners without explicit head-to-head comparative data. Substituting this compound with a structurally adjacent analog without empirical validation therefore introduces unquantified and potentially consequential risk into any structure-activity relationship (SAR) campaign, crystallographic phasing experiment, or chemical probe study.

Quantitative Differentiation Evidence for 1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: A Gap Analysis


Verification of Absence of Vendor-Claimed Biological Activity Data for CAS 1798662-27-7

A systematic audit was conducted of all vendor product pages, technical datasheets, and linked references returned by searches for CAS 1798662-27-7. All identified vendor listings that attributed specific biological activity claims (including enzyme inhibition, receptor modulation, or antimicrobial effects) to this compound were examined for supporting citations. In every instance, the asserted activity originated either from studies conducted on structurally distinct triazolylpiperidine derivatives—such as the BuChE inhibitors of de Andrade et al. (2019), the renin inhibitors of Harmsen et al. (2013), or the antifungal piperidine-triazole hybrids of Sambasivarao et al. (2013)—none of which included CAS 1798662-27-7 as a tested entity, or from unattributed general statements about triazole-piperidine pharmacological potential [1][2][3]. No vendor source provided a primary research citation in which CAS 1798662-27-7 itself was evaluated in any quantitative biological, biochemical, or biophysical assay.

Data integrity verification Vendor claims audit Chemical procurement risk assessment

Recommended Procurement Application Scenarios for 1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine Based on Current Evidence


Use as a Physicochemical Benchmark Negative Control in Triazolylpiperidine SAR Campaigns

Procure CAS 1798662-27-7 as a negative control compound to empirically validate that the 2-bromobenzoyl-1,4-disubstituted triazolylpiperidine connectivity does not confer on-target activity in your assay system. Given the Harmsen et al. (2013) finding that shifting triazole regioisomerism from 1,5- to 1,4-disubstituted abolished renin inhibition, this compound's 1,4-triazole connectivity combined with the ortho-bromobenzoyl group makes it a scientifically rigorous inactive comparator against active 1,5-disubstituted or N-benzylpiperidine triazole leads in screens for aspartic proteases, cholinesterases, or kinases [1]. Its structural similarity to active chemotypes, coupled with the documented inactivity of the 1,4-triazole scaffold in renin assays, provides a higher-quality negative control than vehicle-only or structurally unrelated compound controls, reducing false-positive attribution in hit triage.

Synthetic Intermediate for Fragment-Based and Diversity-Oriented Synthesis via Cross-Coupling

Procure CAS 1798662-27-7 as a versatile synthetic building block for generating focused libraries of triazolylpiperidine analogs. The ortho-bromine atom serves as a robust handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling late-stage diversification at the benzoyl position without altering the triazolylpiperidine core [2]. This modular strategy allows medicinal chemistry teams to systematically probe the SAR of the aryl ring in their target of interest, with the triazole serving as a metabolically stable amide bioisostere that resists hydrolytic cleavage, as established in the broader 1,2,3-triazole medicinal chemistry literature [3].

Heavy-Atom Derivative for Protein Crystallographic Phasing

Procure CAS 1798662-27-7 as a potential heavy-atom soaking or co-crystallization agent for experimental phasing in protein X-ray crystallography. The covalently attached bromine atom (atomic number 35) provides a strong anomalous scattering signal at Cu Kα and synchrotron wavelengths, which can facilitate single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing of protein-ligand complexes [2]. The triazolylpiperidine scaffold, being a known privileged fragment in medicinal chemistry, increases the likelihood of obtaining interpretable protein-ligand electron density compared to simple inorganic heavy-atom salts, as the organic scaffold offers multiple potential hydrogen-bonding and hydrophobic anchoring points to the protein surface.

Inter-Laboratory Head-to-Head Comparator Profiling Service

Engage a CRO or internal profiling group to generate the missing head-to-head comparative data that would elevate CAS 1798662-27-7 from an uncharacterized compound to a validated chemical probe. A recommended profiling panel includes: (i) broad-panel enzyme inhibition screens (e.g., Eurofins LeadProfiling or Cerep/Pharmaron panels) comparing CAS 1798662-27-7 with its des-bromo analog (1-benzoyl-4-(1H-1,2,3-triazol-1-yl)piperidine) and its para-bromo isomer; (ii) single-concentration differential scanning fluorimetry (DSF) or surface plasmon resonance (SPR) against a panel of pharmacologically relevant protein targets; and (iii) parallel artificial membrane permeability assay (PAMPA) and human liver microsome stability comparison with at least one matched-pair analog. This approach converts the current evidence gap into a strategic procurement decision: acquire the compound specifically to generate the quantitative differentiation data that the scientific community currently lacks.

Quote Request

Request a Quote for 1-(2-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.